REACTION_CXSMILES
|
BrC1C=CC(C2CCC2)=CC=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2(O)[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1.C([SiH](CC)CC)C>>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1CCC1
|
Name
|
|
Quantity
|
823 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCCC1)O
|
Name
|
|
Quantity
|
652 μL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isolated residue was purified by flash column chromatography (1:9 EtOAc/-cyclohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 727 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |